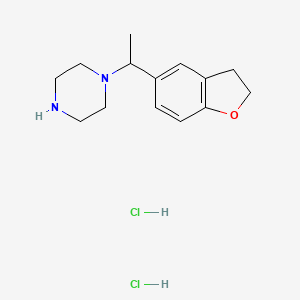
1-(1-(2,3-Dihydrobenzofuran-5-YL)ethyl)piperazine 2hcl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-(2,3-Dihydrobenzofuran-5-YL)ethyl)piperazine 2hcl is a chemical compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(2,3-Dihydrobenzofuran-5-YL)ethyl)piperazine 2hcl typically involves the reaction of 2,3-dihydrobenzofuran with piperazine under specific conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product . The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The process is designed to ensure consistent quality and high efficiency. The use of advanced technologies, such as microwave-assisted synthesis, can further enhance the production process by reducing reaction times and improving yields .
Analyse Des Réactions Chimiques
Types of Reactions
1-(1-(2,3-Dihydrobenzofuran-5-YL)ethyl)piperazine 2hcl undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are
Propriétés
Formule moléculaire |
C14H22Cl2N2O |
|---|---|
Poids moléculaire |
305.2 g/mol |
Nom IUPAC |
1-[1-(2,3-dihydro-1-benzofuran-5-yl)ethyl]piperazine;dihydrochloride |
InChI |
InChI=1S/C14H20N2O.2ClH/c1-11(16-7-5-15-6-8-16)12-2-3-14-13(10-12)4-9-17-14;;/h2-3,10-11,15H,4-9H2,1H3;2*1H |
Clé InChI |
QDHWHJYPFWZQJW-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC2=C(C=C1)OCC2)N3CCNCC3.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















